molecular formula C10H6Br2O2S B13904071 Methyl 4,7-dibromobenZo[b]thiophene-2-carboxylate

Methyl 4,7-dibromobenZo[b]thiophene-2-carboxylate

Cat. No.: B13904071
M. Wt: 350.03 g/mol
InChI Key: WCTSBNWDMASDEQ-UHFFFAOYSA-N
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Description

Methyl 4,7-Dibromobenzothiophene-2-carboxylate is a chemical compound with the molecular formula C10H6Br2O2S and a molecular weight of 350.02 g/mol . This compound is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom in its ring structure. The presence of bromine atoms at positions 4 and 7 on the benzothiophene ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,7-Dibromobenzothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of benzothiophene followed by esterification. The bromination reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification step involves reacting the brominated benzothiophene with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of Methyl 4,7-Dibromobenzothiophene-2-carboxylate often involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,7-Dibromobenzothiophene-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while oxidation can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of Methyl 4,7-Dibromobenzothiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The bromine atoms and the ester group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry . Its biological activities are attributed to its ability to interact with cellular targets, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,7-Dibromobenzothiophene-2-carboxylate is unique due to the presence of two bromine atoms at specific positions on the benzothiophene ring and the ester group at the 2-position. This unique structure imparts distinct reactivity and properties, making it valuable for various chemical and biological applications .

Properties

Molecular Formula

C10H6Br2O2S

Molecular Weight

350.03 g/mol

IUPAC Name

methyl 4,7-dibromo-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6Br2O2S/c1-14-10(13)8-4-5-6(11)2-3-7(12)9(5)15-8/h2-4H,1H3

InChI Key

WCTSBNWDMASDEQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2S1)Br)Br

Origin of Product

United States

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